molecular formula C29H23N3O4 B3555725 N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide

N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide

Katalognummer B3555725
Molekulargewicht: 477.5 g/mol
InChI-Schlüssel: YRUBAVFIASTSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide, commonly known as ABT-263, is a small molecule inhibitor of B-cell lymphoma-2 (BCL-2) family proteins. BCL-2 family proteins are responsible for regulating apoptosis, or programmed cell death, in cells. ABT-263 has gained attention in scientific research due to its potential as a therapeutic agent for cancer treatment.

Wirkmechanismus

ABT-263 binds to the hydrophobic groove of N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins, preventing them from inhibiting apoptosis. This leads to the activation of the mitochondrial pathway of apoptosis, resulting in the death of cancer cells.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their effectiveness. In addition, ABT-263 has been shown to have minimal toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

ABT-263 has several advantages for lab experiments, including its specificity for N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins and its ability to induce apoptosis in cancer cells. However, it also has limitations, including its low solubility in water and its potential to induce apoptosis in normal cells.

Zukünftige Richtungen

There are several future directions for research on ABT-263. One area of research is the development of more potent and selective inhibitors of N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins. Another area of research is the combination of ABT-263 with other chemotherapeutic agents to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration of ABT-263 for cancer treatment.

Wissenschaftliche Forschungsanwendungen

ABT-263 has been extensively studied in scientific research for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins, which are often overexpressed in cancer cells and contribute to their survival. ABT-263 has been studied in various types of cancer, including lymphoma, leukemia, and solid tumors.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-3,5-dibenzamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4/c1-19(33)22-13-8-14-24(15-22)30-29(36)23-16-25(31-27(34)20-9-4-2-5-10-20)18-26(17-23)32-28(35)21-11-6-3-7-12-21/h2-18H,1H3,(H,30,36)(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBAVFIASTSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.